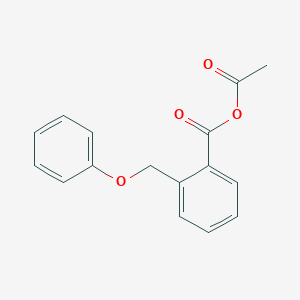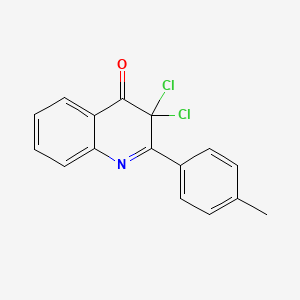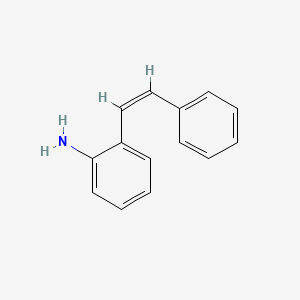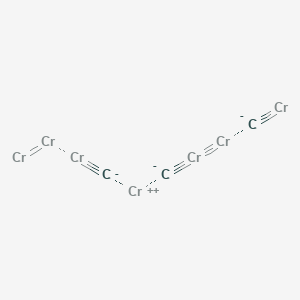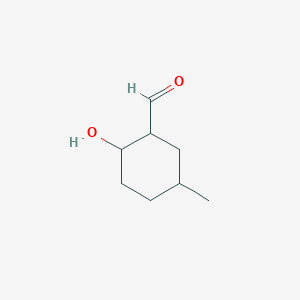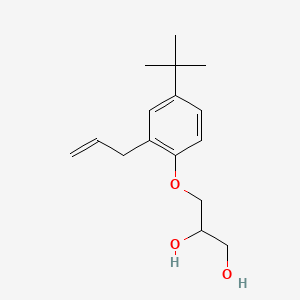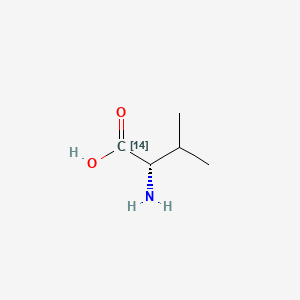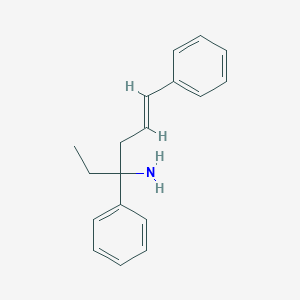
1-Ethyl-1,4-diphenylbut-3-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1,4-diphenylbut-3-enylamine is an organic compound with the molecular formula C18H21N It is characterized by its unique structure, which includes an ethyl group, two phenyl rings, and an amine group attached to a butenyl chain
Preparation Methods
The synthesis of 1-Ethyl-1,4-diphenylbut-3-enylamine typically involves several steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 1,4-diphenylbut-3-en-2-one with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires careful control of temperature and pressure to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield.
Chemical Reactions Analysis
1-Ethyl-1,4-diphenylbut-3-enylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
1-Ethyl-1,4-diphenylbut-3-enylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development or as an active ingredient in therapeutic formulations.
Mechanism of Action
The mechanism of action of 1-Ethyl-1,4-diphenylbut-3-enylamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl rings may participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
1-Ethyl-1,4-diphenylbut-3-enylamine can be compared to other similar compounds, such as:
1-Phenyl-1-butene: Lacks the ethyl and amine groups, resulting in different chemical properties and reactivity.
1,4-Diphenylbutane: Similar structure but lacks the double bond and amine group, leading to different applications and reactivity.
1-Ethyl-1,4-diphenylbutane:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and make it suitable for a variety of applications.
Properties
Molecular Formula |
C18H21N |
|---|---|
Molecular Weight |
251.4 g/mol |
IUPAC Name |
(E)-3,6-diphenylhex-5-en-3-amine |
InChI |
InChI=1S/C18H21N/c1-2-18(19,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-14H,2,15,19H2,1H3/b12-9+ |
InChI Key |
UJYAPCYKCSLGDL-FMIVXFBMSA-N |
Isomeric SMILES |
CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N |
Canonical SMILES |
CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


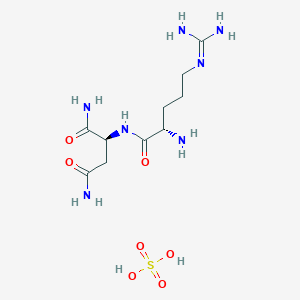
![(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B13813161.png)
![1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)
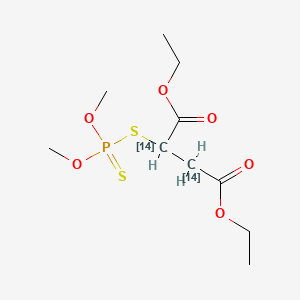
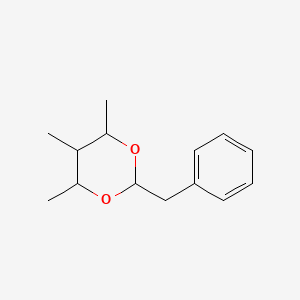

![1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13813179.png)
